molecular formula C18H25N7O2 B15119653 4-{4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine

4-{4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine

Cat. No.: B15119653
M. Wt: 371.4 g/mol
InChI Key: UYBGGPCIBVPWRD-UHFFFAOYSA-N
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Description

4-{4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine is a complex organic compound that features a morpholine ring attached to a pyrimidine structure

Preparation Methods

The synthesis of 4-{4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine typically involves multi-step reactions. One common method includes the reaction of 4-methoxypyrimidine with piperazine under controlled conditions to form an intermediate, which is then further reacted with 6-methylpyrimidine.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine ring.

    Common Reagents and Conditions: Typical reagents include sodium hydride, dimethylformamide (DMF), and catalytic amounts of potassium iodide.

    Major Products: The major products depend on the specific reaction but often include derivatives with modified functional groups on the pyrimidine or morpholine rings.

Scientific Research Applications

4-{4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, depending on the target. The pathways involved often include signal transduction mechanisms that lead to a biological response .

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives and morpholine-containing molecules. What sets 4-{4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine apart is its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C18H25N7O2

Molecular Weight

371.4 g/mol

IUPAC Name

4-[4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine

InChI

InChI=1S/C18H25N7O2/c1-14-13-15(21-18(20-14)25-9-11-27-12-10-25)23-5-7-24(8-6-23)17-19-4-3-16(22-17)26-2/h3-4,13H,5-12H2,1-2H3

InChI Key

UYBGGPCIBVPWRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=CC(=N4)OC

Origin of Product

United States

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